(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone features a hybrid structure combining a thiazole core substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 4-(2-fluorophenyl)piperazine moiety. The 2-fluorophenyl group on the piperazine ring may enhance lipophilicity and influence binding interactions, while the pyrimidinylamino-thiazole system could contribute to hydrogen bonding and π-π stacking in biological targets. Structural characterization of such compounds often employs crystallographic tools like SHELXL and computational methods such as Multiwfn for electronic property analysis .
Properties
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6OS/c1-13-11-14(2)23-19(22-13)25-20-24-16(12-29-20)18(28)27-9-7-26(8-10-27)17-6-4-3-5-15(17)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOXWYBVPYPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine-2-amine can be synthesized by reacting 2,4,6-trimethylpyrimidine with ammonia.
Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Piperazine Derivative Synthesis: The 4-(2-fluorophenyl)piperazine can be synthesized by reacting 2-fluoroaniline with piperazine in the presence of a catalyst.
Final Coupling: The final step involves coupling the thiazole-pyrimidine intermediate with the piperazine derivative using a coupling agent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as an antitumor agent . Its structural components allow it to interact with various biological targets, making it a candidate for cancer treatment.
Case Study: Antitumor Activity
A study investigated the effects of similar compounds on cancer cell lines. The results indicated that derivatives of the compound exhibited significant cytotoxicity against several cancer types, suggesting that modifications to its structure could enhance its therapeutic efficacy .
Neurological Disorders
Research indicates that the compound may have implications in treating neurological conditions due to its ability to cross the blood-brain barrier. Its piperazine structure is known for promoting central nervous system activity.
Case Study: Neuropharmacological Effects
In preclinical studies, compounds with similar structures were tested for their effects on neurotransmitter systems. Results showed promising modulation of serotonin receptors, which could lead to new treatments for depression and anxiety disorders .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor , particularly targeting nucleoside transporters involved in nucleotide metabolism.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.
Case Study: Antimicrobial Testing
A series of tests conducted on bacterial strains demonstrated that modifications to the thiazole ring enhanced antimicrobial activity, indicating potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Electronic Properties
Computational tools like Multiwfn enable comparative analysis of electron density and electrostatic potentials. The target compound’s thiazole-pyrimidine system likely exhibits a more polarized electron distribution than Compound 21’s thiophene or Compound 5’s pyrazole, influencing solubility and target engagement. The 2-fluorophenyl group provides a balance between lipophilicity and steric demand compared to the bulkier trifluoromethyl group in analogues.
Methodological Considerations for Comparison
- Crystallographic Refinement : SHELXL is widely used for structural validation, critical for comparing bond lengths and angles across analogues.
- Electronic Analysis: Multiwfn quantifies differences in electron localization functions (ELF) and electrostatic potentials, revealing electronic disparities between fluorophenyl and trifluoromethylphenyl groups.
Biological Activity
The compound known as (2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has drawn significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure composed of a thiazole ring, a pyrimidine moiety, and a piperazine fragment. The synthesis typically involves several steps:
-
Synthesis of 4,6-dimethylpyrimidine-2-amine :
- Reactants: 4,6-dimethylpyrimidine and ammonia
- Conditions: High temperature and pressure
- Catalyst: Palladium on carbon (Pd/C)
-
Formation of Thiazole Ring :
- Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone
- Conditions: Reflux in ethanol
- Catalyst: Potassium carbonate (K2CO3)
-
Coupling with Piperazine Derivative :
- Final product formation through coupling reactions involving the piperazine moiety.
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, derivatives containing thiazole rings have shown significant activity against various cancer cell lines. A comparative study indicated that compounds with similar structures exhibited IC50 values in the nanomolar range against human cancer cell lines such as MCF7 (breast cancer) and A431 (skin cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.06 |
| Compound B | A431 | 0.18 |
The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer proliferation. Molecular docking studies suggest that the compound binds effectively to target proteins through hydrophobic interactions and hydrogen bonding, altering cellular pathways involved in tumor growth .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of thiazole-based compounds. Research indicates that certain derivatives exhibit significant anticonvulsant effects in animal models, with some achieving complete protection against induced seizures . The structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl group significantly enhance anticonvulsant activity.
Case Studies
-
Case Study on Anticancer Activity :
A recent publication detailed a series of thiazole derivatives tested for their cytotoxic effects on various cancer cell lines. The study found that specific substitutions on the thiazole ring improved potency significantly compared to standard chemotherapeutics like doxorubicin . -
Case Study on Anticonvulsant Properties :
In a series of experiments involving animal models, a derivative of the compound was shown to eliminate tonic extensor phases during induced seizures, demonstrating its potential as an effective anticonvulsant agent .
Q & A
Q. What are the key considerations in synthesizing this compound?
The synthesis involves multi-step reactions, including heterocyclic coupling and functional group protection. Critical steps include:
- Thiazole-Pyrimidine Coupling : Use chloroacetonitrile for thiazole ring formation, followed by nucleophilic substitution with 4,6-dimethylpyrimidin-2-amine (see Scheme 1 in ).
- Piperazine-Methanone Linkage : Employ carbodiimide-based coupling reagents (e.g., DCC) to attach the piperazine moiety to the thiazole core (analogous to methods in ).
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .
Q. What characterization techniques are essential for confirming the compound’s structure?
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., monoclinic systems with β ≈ 91.5°, as in ).
- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHClNO in ) .
Q. How to design a bioactivity assay for this compound?
- In Vitro Models : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination).
- Enzyme Inhibition : Test binding to kinases or GPCRs (piperazine derivatives in show affinity for neurotransmitter receptors).
- Dose-Response Analysis : Use IC/EC curves with triplicate replicates to ensure reproducibility .
Advanced Questions
Q. How to optimize reaction conditions for improved yield in thiazole-pyrimidine coupling?
- Catalyst Screening : Test iodine/pyridine systems (e.g., 20 mmol iodine in ethanol at 100°C for 10 hours, as in ).
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may enhance nucleophilicity but require higher temperatures.
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How to resolve contradictions between XRD and NMR data during structural validation?
- Dynamic NMR Analysis : Investigate conformational flexibility (e.g., piperazine ring puckering) causing discrepancies.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NMR/XRD parameters.
- Variable-Temperature XRD : Capture structural changes at different temperatures to identify dynamic effects .
Q. What strategies address inconsistent bioactivity data across cell lines?
- Receptor Profiling : Use radioligand binding assays to confirm target specificity (e.g., serotonin/dopamine receptors for piperazine derivatives in ).
- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to assess degradation (e.g., CYP450-mediated metabolism).
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate bioactivity with permeability .
Q. How to investigate the metabolic fate of this compound?
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes + NADPH cofactors; analyze metabolites via LC-HRMS.
- Isotope Labeling : Synthesize F-labeled analogs (fluorophenyl group) to track metabolic pathways using F NMR.
- CYP Inhibition Studies : Identify major metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How to validate computational docking predictions for this compound?
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding pose stability (e.g., piperazine interactions with receptor hydrophobic pockets).
- Alanine Scanning Mutagenesis : Mutate key receptor residues (e.g., Asp113 in serotonin receptors) to test docking-predicted interactions.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to compare with docking scores .
Q. What mechanistic studies are needed to elucidate its reaction pathways?
- Isotopic Tracing : Use N-labeled thiourea () to track nitrogen incorporation into the thiazole ring.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-limiting steps.
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., acylated piperazine) during methanone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
